6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
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Description
6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.399. The purity is usually 95%.
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Mechanism of Action
Target of Action
HMS3524F05, also known as 6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, primarily targets the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is implicated in the development of various cancers .
Mode of Action
HMS3524F05 interacts with the PCAF bromodomain, inhibiting its activity . This interaction disrupts the acetylation process, thereby altering gene expression and inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of PCAF by HMS3524F05 affects multiple biochemical pathways involved in cell proliferation, differentiation, and apoptosis . The exact downstream effects are complex and depend on the specific cellular context, but generally result in the suppression of cancer cell growth .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests it has favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
HMS3524F05 has demonstrated potent anticancer activity in vitro . It has shown effectiveness against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, renal cancer, prostate cancer, and breast cancer .
Biochemical Analysis
Biochemical Properties
It is known that similar 1,2,4-triazoloquinazoline compounds interact with various enzymes and proteins . For instance, some of these compounds have been found to inhibit the PCAF bromodomain , which plays a crucial role in gene expression and cellular function .
Cellular Effects
Related 1,2,4-triazoloquinazoline compounds have shown significant anticancer activity against various human cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, renal cancer, prostate cancer, and breast cancer cell lines .
Molecular Mechanism
Similar 1,2,4-triazoloquinazoline compounds have been found to inhibit the PCAF bromodomain , suggesting that HMS3524F05 might exert its effects through similar mechanisms.
Temporal Effects in Laboratory Settings
Related 1,2,4-triazoloquinazoline compounds have shown stable and long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
The dosage effects of HMS3524F05 in animal models have not been reported. Related 1,2,4-triazoloquinazoline compounds have shown potent anticancer activity at various dosages .
Metabolic Pathways
Similar 1,2,4-triazoloquinazoline compounds have been found to interact with various enzymes and cofactors .
Transport and Distribution
Related 1,2,4-triazoloquinazoline compounds have been found to interact with various transporters and binding proteins .
Subcellular Localization
Similar 1,2,4-triazoloquinazoline compounds have been found to interact with various cellular compartments and organelles .
Properties
IUPAC Name |
6-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-2-5-19-22-20-14-6-3-4-7-15(14)24(21(27)25(20)23-19)11-16(26)13-8-9-17-18(10-13)29-12-28-17/h3-4,6-10H,2,5,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRIJTDYOSQSDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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